molecular formula C5H7N5O B13092404 3-Amino-N-hydroxy-pyrazinecarboximidamide

3-Amino-N-hydroxy-pyrazinecarboximidamide

Cat. No.: B13092404
M. Wt: 153.14 g/mol
InChI Key: LTHJWNISYFVERF-UHFFFAOYSA-N
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Description

3-Amino-N-hydroxy-pyrazinecarboximidamide is a chemical compound with the molecular formula C5H7N5O It is known for its unique structure, which includes an amino group, a hydroxy group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-hydroxy-pyrazinecarboximidamide typically involves the reaction of 3-amino-pyrazine-2-carbonitrile with hydroxylamine. The reaction is carried out in a solvent such as methanol, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-hydroxy-pyrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-N-hydroxy-pyrazinecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-hydroxy-pyrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-hydroxy-pyrazinecarboximidamide is unique due to its specific combination of functional groups and its pyrazine ring structure.

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

3-amino-N'-hydroxypyrazine-2-carboximidamide

InChI

InChI=1S/C5H7N5O/c6-4-3(5(7)10-11)8-1-2-9-4/h1-2,11H,(H2,6,9)(H2,7,10)

InChI Key

LTHJWNISYFVERF-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C(=N1)/C(=N/O)/N)N

Canonical SMILES

C1=CN=C(C(=N1)C(=NO)N)N

Origin of Product

United States

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